
Cyclopentanone, 2,4-dimethyl-, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2,4-dimethyl-, trans- is an organic compound with the molecular formula C7H12O. It is a derivative of cyclopentanone, where two methyl groups are substituted at the 2nd and 4th positions of the cyclopentane ring in a trans configuration. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentanone, 2,4-dimethyl-, trans- can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions. Another method includes the catalytic hydrogenation of 2,4-dimethylcyclopentene.
Industrial Production Methods: Industrial production often involves the catalytic dehydrogenation of 2,4-dimethylcyclopentanol. This process typically uses a copper-zinc catalyst at elevated temperatures to achieve high yields of the desired product .
Types of Reactions:
Oxidation: Cyclopentanone, 2,4-dimethyl-, trans- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to 2,4-dimethylcyclopentanol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2,4-dimethylcyclopentanone can be oxidized to form 2,4-dimethylcyclopentanone carboxylic acid.
Reduction: Reduction yields 2,4-dimethylcyclopentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Cyclopentanone, 2,4-dimethyl-, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of cyclopentanone, 2,4-dimethyl-, trans- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in redox reactions, altering the oxidative state of biological systems .
Comparaison Avec Des Composés Similaires
Cyclopentanone: The parent compound without methyl substitutions.
2,2-Dimethylcyclopentanone: A similar compound with methyl groups at the 2nd position.
Cyclopentanone, 2,2-dimethyl-: Another isomer with different methyl group positioning.
Uniqueness: Cyclopentanone, 2,4-dimethyl-, trans- is unique due to its specific methyl group positioning and trans configuration, which imparts distinct chemical and physical properties compared to its isomers and other cyclopentanone derivatives .
Propriétés
Numéro CAS |
51548-10-8 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
(2R,4R)-2,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
Clé InChI |
UKJQTRVEZWBIRE-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1C[C@H](C(=O)C1)C |
SMILES canonique |
CC1CC(C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



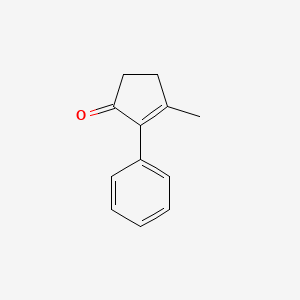
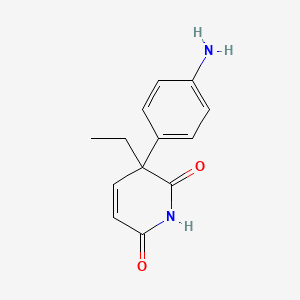
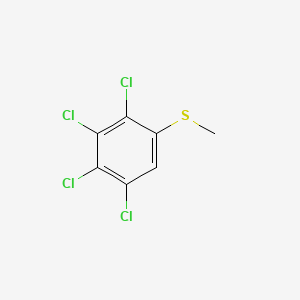
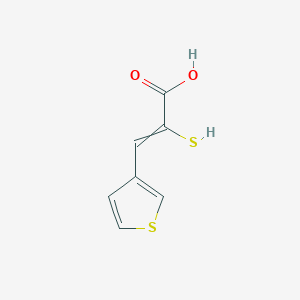


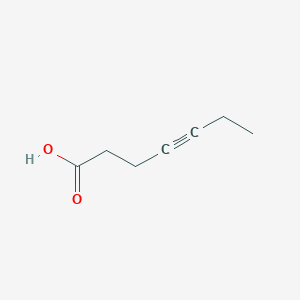

![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)


![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)

